5-(3-bromophenyl)-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 456.3 g/mol . This compound features a unique structure that includes a bromophenyl group, a fluorobenzoyl moiety, and a furan ring, which contribute to its chemical properties and potential applications.
This compound falls under the category of heterocyclic compounds, specifically pyrrolones. It is characterized by the presence of multiple functional groups, including hydroxyl and carbonyl groups, which influence its reactivity and interactions with biological systems.
The synthesis of 5-(3-bromophenyl)-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Key steps may include:
The synthesis may require specific reagents such as bromobenzene for bromination and fluorobenzoyl chloride for the introduction of the fluorobenzoyl group. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 5-(3-bromophenyl)-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one features:
The compound's structural data can be represented using various notations:
InChI=1S/C22H15BrFNO4/c23-15-4-1-3-14(11-15)19-18(20(26)13-6-8-16(24)9-7-13)21(27)22(28)25(19)12-17-5-2-10-29-17/h1-11,19,26H,12H2/b20-18+
.C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CC=CO4
.The compound may participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography may be employed to monitor reaction progress.
The mechanism of action for 5-(3-bromophenyl)-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully elucidated but can be hypothesized based on its structure:
Further studies are required to elucidate the precise mechanism of action and its implications in biological systems.
The physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (such as NMR or IR spectra) would provide deeper insights into its properties.
5-(3-bromophenyl)-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has potential applications in:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3